Betahistin-Monomesilat

Übersicht

Beschreibung

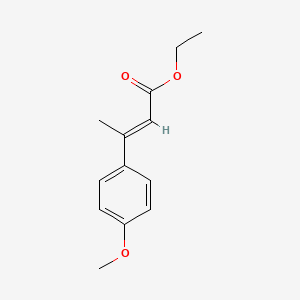

Betahistine monomesilate (BM) is a synthetic molecule with a chemical structure similar to that of histamine. It is a derivative of the naturally occurring histamine molecule, and has been used in research and clinical settings since the late 1960s. BM is a potent agonist of histamine H3 receptors, and is used to treat a variety of conditions, including Meniere's disease, vertigo, and tinnitus. It is also used to reduce nausea and vomiting due to chemotherapy and radiation therapy. BM has been studied extensively in laboratory settings and clinical trials, and is a popular choice for research and clinical applications due to its efficacy and safety profile.

Wirkmechanismus

Target of Action

Betahistine monomesilate primarily targets histamine receptors, specifically the H1 and H3 receptors . These receptors play a crucial role in the regulation of various physiological functions, including neurotransmission, gastric acid secretion, and immune response .

Mode of Action

Betahistine monomesilate acts as a weak agonist at the H1 histamine receptors and a potent antagonist at the H3 histamine receptors . As an H1 receptor agonist, it promotes vasodilation and increases permeability in the blood vessels of the inner ear . As an H3 receptor antagonist, it inhibits the negative feedback mechanism, leading to increased release of histamine .

Biochemical Pathways

The action of betahistine monomesilate affects the biochemical pathways related to histamine. By stimulating H1 receptors and blocking H3 receptors, it influences the homeostasis of endolymphatic fluid in the ear . This action helps to alleviate the symptoms associated with Ménière’s disease .

Pharmacokinetics

Betahistine monomesilate undergoes extensive first-pass metabolism to form the major inactive metabolite, 2-pyridyl acetic acid (2PAA) . This metabolite can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of betahistine . The pharmacokinetic parameters such as Cmax, AUC0–t, AUC0–∞, Tmax, and Thalf have been studied and found to show linear pharmacokinetics (dose proportionality) over the therapeutic dose range of 8–24 mg .

Result of Action

The molecular and cellular effects of betahistine monomesilate’s action primarily involve the modulation of histamine receptor activity. This modulation leads to increased blood flow in the inner ear, which helps to reduce the amount of fluid (endolymph) in the inner ear . Consequently, this action helps to alleviate the symptoms of vertigo, tinnitus, and hearing loss associated with Ménière’s disease .

Vorteile Und Einschränkungen Für Laborexperimente

Betahistine monomesilate is a popular choice for laboratory experiments due to its efficacy and safety profile. It is relatively inexpensive and easy to obtain, and has a high yield when synthesized. However, it does have some limitations. For example, it is not very stable in solution, and can degrade over time. Additionally, it is not suitable for use in long-term experiments, as its effects may diminish over time.

Zukünftige Richtungen

There are several potential future directions for the use of betahistine monomesilate in research and clinical settings. One potential direction is to further study its effects on cognitive function, anxiety, depression, and sleep. Additionally, it could be studied for its potential use in the treatment of other conditions, such as migraines and headaches. It could also be studied for its potential use as an anti-inflammatory agent, and for its potential use in the treatment of cancer. Finally, it could be studied for its potential use as an adjunct therapy to existing treatments, such as chemotherapy and radiation therapy.

Wissenschaftliche Forschungsanwendungen

Behandlung von Erkrankungen des Nervensystems

Betahistin dient als Medikament, das häufig zur Heilung einiger Krankheiten im Zusammenhang mit dem Nervensystem eingesetzt wird . Es wirkt hauptsächlich auf das histaminerge System: Es wirkt als partieller Agonist des H1-Histaminrezeptors und als Antagonist des H3-Histaminrezeptors .

Erleichterung der vestibulären Kompensation

Betahistin verändert die Erzeugung neuronaler Erregung, z. B. in den Vestibulariskernen, wodurch die vestibuläre Kompensation erleichtert wird .

Steigerung der Durchblutung des Gehirns

Betahistin kann die Durchblutung des Gehirns, insbesondere des Innenohrs, sowohl des Cochlea- als auch des Vestibularteils, erhöhen .

Behandlung des Ménière-Syndroms

Aufgrund seiner pharmakologischen Eigenschaften ist Betahistin ein wirksames Medikament, das bei einigen Krankheiten wie dem Ménière-Syndrom verabreicht wird .

Behandlung von Schwindel

Betahistin-Dihydrochlorid wird häufig eingesetzt, um die Schwere und Häufigkeit von Schwindelanfällen im Zusammenhang mit der Ménière-Krankheit zu reduzieren .

Pharmakokinetische Forschung

Die Pharmakokinetik und Dosisproportionalität von Betahistin wurden bei gesunden Personen unter Nüchternbedingungen untersucht . Diese Forschung trägt zum Verständnis der Absorption, Verteilung, des Metabolismus und der Ausscheidung des Arzneimittels bei, was für die Bestimmung der Dosierung und der Häufigkeit der Verabreichung entscheidend ist.

Molekular-Eigenschaftenforschung

Die molekularen Eigenschaften von Betahistin wurden mit der ab-initio MO-LCAO-SCF-Methode unter Verwendung der Korrektur der Elektronenkorrelation (MP2) im Vakuum sowie in Wasser als Lösungsmittel untersucht . Diese Forschung liefert wertvolle Einblicke in das chemische Potential (Elektronegativität) und die chemische Härte von Betahistin .

Docking-Studien

Informationen über die aktiven Stellen für die Ligierung von Betahistin können helfen, das Andocken im Rezeptor zu verstehen, z. B. die 3D-Orientierung der angedockten Konformationen . Dies ist entscheidend für die Arzneimittelentwicklung und -optimierung.

Biochemische Analyse

Biochemical Properties

Betahistine Monomesilate interacts with histamine receptors, specifically showing a relatively strong affinity for histamine H3 receptors, and a weaker affinity for histamine H1 receptors . These interactions play a crucial role in its function as an antivertigo drug.

Molecular Mechanism

At the molecular level, Betahistine Monomesilate exerts its effects primarily through its interactions with histamine receptors. It is believed to act as a partial agonist at H1 receptors and as an antagonist at H3 receptors . These interactions can influence various cellular and molecular processes, including changes in gene expression.

Metabolic Pathways

Betahistine Monomesilate is involved in histamine metabolic pathways. It is primarily metabolized into 2-pyridylacetic acid, a process believed to be mediated by monoamine oxidase enzymes

Eigenschaften

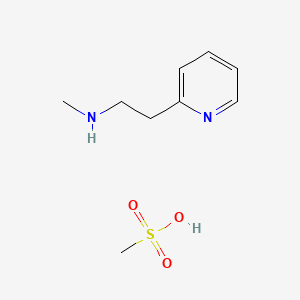

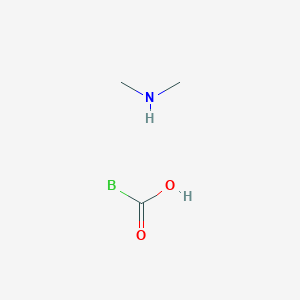

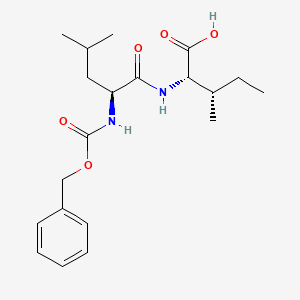

IUPAC Name |

methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWLKZQYMWTFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045588 | |

| Record name | Betahistine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54856-23-4, 380416-14-8 | |

| Record name | Betahistine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54856-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betahistine monomesilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380416148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betahistine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAHISTINE MONOMESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2S8P6LJ5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

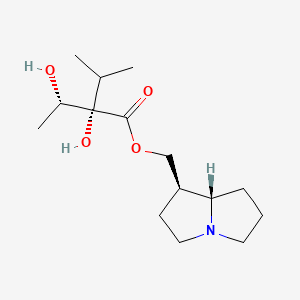

![(2S)-4-Carbamoyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B1609370.png)